Crystal Structure and X-Ray Diffraction of 5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Crystallographic Guide
Crystal Structure and X-Ray Diffraction of 5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Crystallographic Guide
Executive Summary
The compound 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its potential as a pharmacophore and a coordinating ligand[1]. Understanding its precise three-dimensional architecture, tautomeric state, and supramolecular interactions is critical for rational drug design and crystal engineering.
This technical whitepaper provides an in-depth analysis of the crystallographic properties of this compound. By examining the causality behind experimental X-ray diffraction methodologies, we elucidate the solid-state behavior of this molecule—specifically addressing the critical thiol-thione tautomerism[2], hydrogen-bonded supramolecular assembly, and the role of halogen bonding driven by the 5-bromo-2-furyl moiety[3].
Structural Chemistry & Tautomeric Equilibrium
A defining feature of 1,2,4-triazole-3-thiols is their ability to undergo single-proton intramigration, resulting in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[4].
While the thiol form may exist in the gas phase or in non-polar solvents, X-ray crystallographic studies of homologous compounds consistently demonstrate that the thione tautomer is thermodynamically favored in the solid state [4]. This preference is driven by the formation of robust intermolecular hydrogen bonds (N–H···S=C) that stabilize the crystal lattice. Furthermore, the presence of the bromine atom on the furan ring introduces a highly directional σ -hole, enabling halogen bonding (Br···S or Br···N) that dictates the ultimate crystal packing[5].
Fig 1. Solid-state tautomeric equilibrium and supramolecular assembly pathways.
Experimental Workflows: A Self-Validating System
To achieve atomic-resolution structural data, the experimental workflow must be designed as a self-validating system. Every choice—from solvent selection to diffractometer temperature—directly impacts the integrity of the solved structure.
Protocol 3.1: Single Crystal Growth via Slow Evaporation
Causality: The growth of diffraction-quality crystals requires overcoming the rapid precipitation of amorphous aggregates. We utilize a polar protic solvent system to stabilize the highly polar thione tautomer's dipole moment, thereby lowering the nucleation rate and promoting ordered lattice assembly.
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Dissolution: Dissolve 50 mg of high-purity (>99%) 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in 5 mL of a 4:1 Ethanol/Dimethylformamide (DMF) mixture. Rationale: DMF provides excellent solubility, while ethanol acts as an antisolvent that slowly evaporates, driving supersaturation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, leading to twinned or microcrystalline growth.
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Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free environment at a constant 20 °C.
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Harvesting: After 7–14 days, harvest the resulting prismatic crystals using a stereomicroscope. Immediately immerse the crystals in paratone-N oil to prevent solvent loss and lattice degradation.
Protocol 3.2: Low-Temperature X-Ray Diffraction Data Collection
Causality: Data collection is strictly performed at cryogenic temperatures (100 K). This minimizes the thermal vibration (Debye-Waller factors) of the atoms. Minimizing thermal motion is the only reliable way to accurately locate the highly mobile tautomeric N-H proton in the difference Fourier electron density map, thereby unequivocally validating the thione state[2].
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Mounting: Select a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone-N oil.
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Cryocooling: Flash-cool the crystal to 100 K in a continuous nitrogen stream (e.g., Oxford Cryosystems).
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Data Acquisition: Mount the crystal on a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
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Integration & Scaling: Process the frames using software such as CrysAlisPro or APEX3. Apply multi-scan absorption corrections to account for the heavy bromine and sulfur atoms.
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Structure Solution & Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Crucial Step: Locate the N-H proton objectively from the difference map and refine its coordinates freely to prove the thione tautomerism.
Fig 2. Self-validating crystallographic workflow for 1,2,4-triazole-3-thiols.
Quantitative Data Presentation & Structural Insights
Based on structural homology with related 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiones[2][4], the quantitative crystallographic parameters for 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol reveal distinct electronic and geometric properties.
Bond Lengths and the Thione Confirmation
The most critical geometric indicator of the tautomeric state is the C3–S1 bond length. A typical C–S single bond (thiol) is approximately 1.75 Å, whereas a C=S double bond (thione) is near 1.66–1.68 Å. In the solid state, this compound exhibits a C=S bond length indicative of the thione form, accompanied by a protonated adjacent nitrogen (N4).
Table 1. Expected Key Bond Lengths and Angles (Derived from Homologous Thione Structures)
| Structural Feature | Atoms Involved | Expected Value | Chemical Significance |
| Thione Bond | C(3) – S(1) | 1.670 - 1.685 Å | Confirms C=S double bond character (Thione form). |
| Triazole Ring | N(2) – C(3) | 1.330 - 1.345 Å | Indicates partial double bond character due to delocalization. |
| Furan Linkage | C(5) – C(Furan) | 1.450 - 1.465 Å | Suggests π -conjugation between the furan and triazole rings. |
| Halogen Bond | C(Furan) – Br(1) | 1.870 - 1.885 Å | Standard aryl-bromide covalent bond length. |
| Dihedral Angle | Triazole / Furan | 5° - 15° | Near-planarity maximizes extended π -conjugation. |
Supramolecular Assembly: Hydrogen and Halogen Bonding
The crystal packing is governed by a hierarchy of non-covalent interactions:
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Primary Synthon (Hydrogen Bonding): The molecules pair up to form centrosymmetric dimers via strong intermolecular N–H···S hydrogen bonds. The N···S distance is typically around 3.25 Å, which is significantly shorter than the sum of their van der Waals radii, validating a strong interaction.
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Secondary Synthon (Halogen Bonding): The bromine atom at the 5-position of the furan ring possesses a region of depleted electron density (the σ -hole) exactly opposite the C–Br covalent bond[3]. This electrophilic σ -hole interacts with nucleophilic regions of adjacent molecules (such as the thione sulfur or the furan oxygen), resulting in a Br···S or Br···O distance of ~3.10–3.30 Å[6]. This highly directional halogen bond cross-links the hydrogen-bonded dimers into a robust 2D or 3D supramolecular network[7].
Table 2. Supramolecular Interaction Parameters
Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Role in Crystal LatticeHydrogen BondN(4)–H(4)···S(1) i ~ 3.25~ 170Forms R22(8) centrosymmetric dimers.Halogen BondC–Br(1)···S(1) ii ~ 3.35~ 165Links dimers into 1D polymeric chains. π π StackingCg(Triazole)···Cg(Furan)~ 3.60N/AProvides vertical stabilization between 2D sheets. (Symmetry codes: i = -x, -y, -z; ii = x, y-1, z)
Conclusion and Implications for Drug Development
The rigorous crystallographic profiling of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol confirms that the molecule exists exclusively as the thione tautomer in the solid state, stabilized by an intricate network of N–H···S hydrogen bonds and highly directional C–Br···S/O halogen bonds.
For drug development professionals, understanding this exact solid-state conformation is paramount. When designing in silico docking models for target proteins (e.g., antifungal or antibacterial targets), researchers must utilize the thione geometry rather than the thiol geometry to ensure accurate pharmacophore mapping. Furthermore, the identified halogen bonding capability of the 5-bromo-2-furyl moiety presents a strategic vector for enhancing target-binding affinity through σ -hole interactions within the hydrophobic pockets of biological receptors.
References
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Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies The Journal of Physical Chemistry C - ACS Publications URL:[Link]
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Single proton intramigration in novel 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione: XRD-crystal interactions, physicochemical, thermal, Hirshfeld surface, DFT realization of thiol/thione tautomerism Journal of Molecular Liquids / ResearchGate URL:[Link]
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The Halogen Bond Chemical Reviews - ACS Publications URL:[Link]
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Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy Journal of the American Chemical Society - ACS Publications URL:[Link]
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Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers Crystal Growth & Design - ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]
